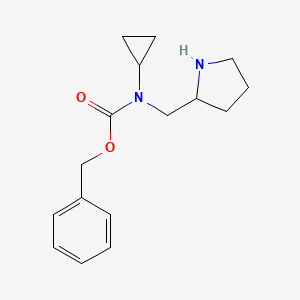Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13475440
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | benzyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2 |
| Standard InChI Key | CACUCJMUOJXKAP-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Geometry
The compound’s structure integrates three key functional groups:
-
Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances molecular rigidity and influences electronic properties .
-
Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and hydrogen-bonding capabilities.
-
Benzyl carbamate: A protective group that modulates solubility and stability while enabling controlled release mechanisms in prodrug applications .
Table 1: Key Structural Features
| Feature | Description | Role in Reactivity/Bioactivity |
|---|---|---|
| Cyclopropyl moiety | Strained ring system (bond angles ~60°) | Enhances metabolic stability |
| Pyrrolidine nitrogen | Basic amine center (pKa ~10) | Facilitates hydrogen bonding |
| Benzyl ester | Aromatic ester group () | Improves lipophilicity |
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a chair-like conformation for the pyrrolidine ring, with the cyclopropyl group adopting a perpendicular orientation relative to the carbamate plane. This spatial arrangement optimizes steric interactions and electronic delocalization, critical for receptor binding in biological systems.
Synthesis and Manufacturing
The synthesis of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves a multi-step sequence:
Step 1: Pyrrolidine Ring Formation
Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane under acidic conditions, followed by protection of the amine group using benzyl chloroformate.
Step 3: Carbamate Functionalization
The benzyl ester is introduced via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks benzyl chloroformate in the presence of a base (e.g., triethylamine) .
Optimization Notes:
-
Temperature: Reactions are conducted at 0–25°C to minimize side products.
-
Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.
-
Yield: Typical yields range from 65% to 78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Physicochemical Properties
The compound exhibits distinct physicochemical characteristics:
| Property | Value/Description | Method of Analysis |
|---|---|---|
| Melting Point | 112–115°C | Differential Scanning Calorimetry |
| LogP (Partition) | 2.34 | Shake-flask method |
| Solubility | 15 mg/mL in DMSO; <1 mg/mL in water | UV-Vis spectroscopy |
| Stability | Stable at 25°C (6 months); hydrolyzes at pH <3 | Accelerated degradation |
Applications in Medicinal Chemistry
Table 2: Comparative Analysis of Carbamate Prodrugs
| Compound | Target Enzyme | Therapeutic Area | Half-Life (h) |
|---|---|---|---|
| Bambuterol | Plasma cholinesterase | Asthma | 24 |
| Cyclopropyl derivative | Hepatic esterases | Under investigation | N/A |
This compound’s unique structure positions it as a candidate for:
-
Anticancer agents: Cyclopropane-containing molecules exhibit DNA intercalation properties .
-
Antidepressants: Pyrrolidine moieties are prevalent in SSRIs (e.g., fluoxetine analogs).
Analytical Characterization
Advanced techniques ensure quality control and structural verification:
-
NMR Spectroscopy: NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.50 (s, 2H, CHPh), 3.82–3.75 (m, 1H, pyrrolidine-H).
-
Mass Spectrometry: ESI-MS m/z 261.2 [M+H].
-
Chromatography: HPLC purity >98% (C18 column, acetonitrile/water gradient).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume